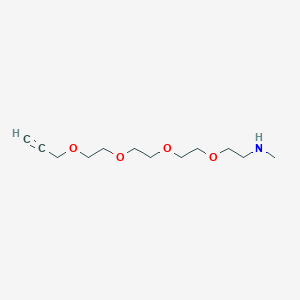

Propargyl-PEG4-methylamine

Beschreibung

Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Chemical Biology

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into biological applications in the 1970s marked a significant milestone, initially used to extend the circulation time and reduce the immunogenicity of proteins. chempep.com The evolution of PEG technology, particularly the development of monodisperse PEG linkers with defined molecular weights and specific terminal functionalities in the 1990s, has revolutionized bioconjugation strategies. chempep.combroadpharm.com

The fundamental properties of PEG linkers are central to their widespread use:

Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. chempep.com

Biocompatibility: PEG exhibits minimal toxicity and is approved for various biomedical applications. chempep.com

Low Immunogenicity: PEG chains can create a "stealth" effect, masking biomolecules from the immune system. precisepeg.comchempep.com

Flexibility: The rotational freedom of the C-O bonds provides conformational flexibility to the linked molecules. chempep.com

Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the optimization of spacing and other properties in the final conjugate. precisepeg.com

These properties make PEG linkers indispensable in drug delivery, diagnostics, and materials science, where they serve to connect biomolecules, drugs, and imaging agents, thereby enhancing their therapeutic or diagnostic efficacy. precisepeg.compurepeg.com The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioconjugated molecules. purepeg.comsigmaaldrich.com

Overview of Propargyl-PEG4-methylamine as a Heterobifunctional Scaffold

This compound is a prime example of a heterobifunctional linker, a molecule that possesses two different reactive functional groups. creative-biolabs.comcd-bioparticles.net Its structure consists of a propargyl group at one terminus and a methylamine (B109427) group at the other, connected by a discrete tetraethylene glycol (PEG4) spacer. creative-biolabs.com

The key features of this compound are:

Propargyl Group: This terminal alkyne functionality is a key participant in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). creative-biolabs.commedchemexpress.com This reaction allows for the stable and efficient ligation of the linker to molecules bearing an azide (B81097) group. cpcscientific.com

Methylamine Group: The primary amine group is reactive towards a variety of functional groups, including carboxylic acids and activated esters (like NHS esters), forming stable amide bonds. creative-biolabs.comaxispharm.com

PEG4 Spacer: The hydrophilic PEG spacer, composed of four ethylene glycol units, enhances the aqueous solubility of the molecule and its conjugates. creative-biolabs.comprecisepeg.com It also provides a flexible and defined distance between the two connected moieties, which can be crucial for their biological activity.

This unique combination of reactive groups and the intervening PEG spacer makes this compound a versatile tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target protein-binding ligand to an E3 ligase-recruiting ligand. targetmol.comtargetmol.combiocat.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H23NO4 | targetmol.com |

| Molecular Weight | 245.32 g/mol | targetmol.combiocat.com |

| CAS Number | 1807530-11-5 | targetmol.combiocat.com |

Historical Development and Emerging Applications of Click Chemistry in Research

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn. pcbiochemres.combachem.comacs.org It describes a class of chemical reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and are simple to perform in benign solvents like water. bachem.comqyaobio.com The term was coined to evoke the simplicity and reliability of snapping two molecular components together. acs.orgwikipedia.org For their work in developing click chemistry and bioorthogonal chemistry, Sharpless, along with Carolyn R. Bertozzi and Morten P. Meldal, were awarded the Nobel Prize in Chemistry in 2022. wikipedia.org

The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), independently developed by the groups of Sharpless and Meldal. bachem.com This reaction forms a stable triazole ring from an azide and a terminal alkyne. cpcscientific.combachem.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi and colleagues provided a copper-free alternative, expanding the application of click chemistry to living systems due to the cytotoxicity of copper. wikipedia.orgacs.org

Click chemistry has found extensive applications across various scientific disciplines, including:

Drug Discovery: It facilitates the rapid synthesis of compound libraries for high-throughput screening and the development of drug-like molecules. pcbiochemres.comwikipedia.orgnih.gov

Bioconjugation: It is widely used to link peptides, proteins, nucleic acids, and other biomolecules to various tags, probes, and drug molecules. purepeg.combachem.combachem.com This includes the PEGylation of peptides and the creation of antibody-drug conjugates (ADCs). purepeg.combachem.com

Materials Science: Click reactions are employed in the synthesis of polymers, dendrimers, and for the modification of surfaces. d-nb.infowikipedia.org

Chemical Biology: It enables the labeling and visualization of biomolecules in complex biological environments, including living cells. nih.govpcbiochemres.com

The modularity and efficiency of click chemistry have made it an indispensable tool for constructing complex molecular systems and have significantly accelerated progress in numerous areas of scientific research. qyaobio.comcreative-peptides.com

Table 2: Key Milestones in the Development of Click Chemistry

| Year | Milestone | Key Contributors | Source |

| 1998 | The term "click chemistry" is coined. | Jan Dueser | wikipedia.org |

| 2001 | The concept of click chemistry is formally introduced. | K. Barry Sharpless, Hartmuth C. Kolb, M. G. Finn | pcbiochemres.combachem.comacs.org |

| 2002 | Independent development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | K. Barry Sharpless and Morten Meldal groups | bachem.com |

| 2004 | Development of strain-promoted azide-alkyne cycloaddition (SPAAC). | Carolyn R. Bertozzi group | wikipedia.orgacs.org |

| 2022 | Nobel Prize in Chemistry awarded for the development of click chemistry and bioorthogonal chemistry. | Carolyn R. Bertozzi, Morten P. Meldal, K. Barry Sharpless | wikipedia.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXPKKWHNGLMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Propargyl Peg4 Methylamine

Strategies for the Preparation of Propargyl-PEG4-methylamine Precursors

The synthesis of this compound involves the preparation of key precursors that incorporate the propargyl and methylamine (B109427) functionalities onto a PEG backbone.

Synthesis of Propargyl-Terminated Poly(ethylene glycol) Intermediates

A common method for creating propargyl-terminated PEG intermediates involves the reaction of a PEG molecule with a hydroxyl end-group with propargyl bromide. mdpi.compreprints.org This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium hydroxide, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. preprints.orgmdpi.com The subsequent nucleophilic substitution reaction with propargyl bromide introduces the terminal alkyne functionality. preprints.org For instance, monomethyl ether PEG (MPEG) can be reacted with propargyl bromide in the presence of sodium hydride to yield propargyl-terminated MPEG with high efficiency. lmaleidykla.lt

Another approach utilizes α-hydroxyl-ω-carboxyl PEG as a starting material. The carboxyl group can be esterified with propargyl alcohol, or reacted with propargyl bromide after activation. mdpi.comresearchgate.net This strategy allows for the selective introduction of the propargyl group at the carboxyl terminus while leaving the hydroxyl group available for further modification. mdpi.com

Introduction of the Methylamine Functionality into PEG Chains

Introducing a methylamine group into a PEG chain can be achieved through several synthetic routes. One common method is the conversion of a terminal hydroxyl group into a better leaving group, such as a mesylate or tosylate, by reacting the PEG with mesyl chloride or tosyl chloride. preprints.orgmdpi.com The resulting sulfonylated PEG can then undergo nucleophilic substitution with methylamine to yield the desired methylamino-terminated PEG. mdpi.com To avoid the formation of secondary and tertiary amine byproducts, a two-step approach involving the Staudinger reaction can be employed, where a PEG-azide intermediate is reacted with a phosphine, followed by hydrolysis to produce the primary amine with higher purity and yield. preprints.org Subsequent methylation would then yield the methylamine.

Alternatively, a PEG chain with a terminal carboxylic acid can be coupled with methylamine using standard peptide coupling reagents. Another method involves the reductive amination of a PEG-aldehyde with methylamine.

Functionalization Approaches for this compound

The dual functionality of this compound allows for a wide range of derivatization strategies, enabling its conjugation to a diverse set of molecules.

Derivatization of the Propargyl Group for Diverse Conjugation Partners

The terminal alkyne of the propargyl group is a versatile handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.commdpi.comcd-bioparticles.net This reaction allows for the efficient and specific covalent attachment of this compound to molecules bearing an azide (B81097) functionality, forming a stable triazole linkage. creative-biolabs.comcd-bioparticles.net This method is widely used for conjugating the linker to biomolecules such as peptides, proteins, and antibodies, as well as small molecule drugs and imaging agents. axispharm.com

Beyond CuAAC, the propargyl group can participate in other reactions, such as the Sonogashira coupling with aryl or vinyl halides, and the Glaser coupling to form diynes. The versatility of the propargyl group makes it a valuable tool for creating complex molecular architectures.

Chemical Transformations of the Methylamine Moiety

The primary methylamine group of this compound provides a reactive site for conjugation with molecules containing electrophilic functional groups.

The methylamine moiety readily reacts with carboxylic acids to form stable amide bonds. axispharm.com This reaction is often facilitated by the use of coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. Direct thermal condensation of a carboxylic acid and an amine is also possible but typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comstackexchange.comdur.ac.uk

A more efficient and milder approach involves the reaction of the methylamine with activated esters, such as N-hydroxysuccinimide (NHS) esters. creative-biolabs.com NHS esters are highly reactive towards primary amines at physiological pH, leading to the formation of a stable amide linkage with high efficiency and under mild conditions. smolecule.com This method is widely employed in bioconjugation to link PEG chains to proteins and peptides. smolecule.com The reaction proceeds through a neutral transition state where nucleophilic attack by the amine is accompanied by proton transfer. acs.org

Table 1: Reactivity of this compound Functional Groups

| Functional Group | Reactive Partner | Resulting Linkage | Common Reaction Type |

|---|---|---|---|

| Propargyl (-C≡CH) | Azide (-N₃) | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Methylamine (-NHCH₃) | Carboxylic Acid (-COOH) | Amide (-CONH-) | Amidation (often with coupling agents) |

Reactions with Carbonyl Compounds (Ketones and Aldehydes)

The primary methylamine group of this compound serves as a versatile functional handle for covalent modification through reactions with carbonyl compounds, specifically ketones and aldehydes. The principal reaction pathway is reductive amination, a cornerstone transformation in organic and medicinal chemistry for the formation of carbon-nitrogen bonds. medchemexpress.comacsgcipr.orgnumberanalytics.com This method is widely employed for the synthesis of substituted amines from carbonyl precursors. acsgcipr.orgorganic-chemistry.org

The reaction proceeds in two discrete mechanistic steps. Initially, the nucleophilic methylamine group of this compound attacks the electrophilic carbonyl carbon of a ketone or an aldehyde. This is followed by the elimination of a water molecule to form an intermediate imine or iminium ion. acsgcipr.orgnumberanalytics.com Due to the transient nature of this intermediate, it is typically generated and reduced in situ. acsgcipr.org The subsequent reduction of the imine/iminium ion yields the final, more stable secondary amine derivative.

A variety of reducing agents can be employed for the reduction step, with the choice often depending on the specific substrates and desired reaction conditions. Common hydride-based reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgcreativepegworks.com Each of these reagents offers different levels of reactivity and selectivity. For instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wide range of functional groups. chemrxiv.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), represents a greener approach. acsgcipr.orgorganic-chemistry.org

The general reaction scheme for the reductive amination of this compound with a generic ketone or aldehyde is depicted below:

General Reaction Scheme:

This compound + Ketone/Aldehyde → [Imine/Iminium Intermediate] → Substituted Secondary Amine

This reaction is applicable to a broad spectrum of aldehyde and ketone substrates, including aliphatic and aromatic variants, allowing for the synthesis of a diverse library of this compound derivatives. mdpi.comorganic-chemistry.org The hydrophilic polyethylene (B3416737) glycol (PEG) spacer is maintained throughout the reaction, ensuring that the resulting conjugates retain favorable solubility properties in aqueous media. creative-biolabs.com

Optimization of Synthetic Pathways and Reaction Conditions for this compound Analogues

The synthesis of analogues of this compound, particularly those derived from its reactions with carbonyl compounds, can be systematically optimized to enhance reaction efficiency, yield, and purity. The optimization process typically involves a careful selection and screening of several key reaction parameters. chemrxiv.orgorganic-chemistry.org

Key Optimization Parameters for Reductive Amination:

| Parameter | Considerations and Optimization Strategies |

| Reducing Agent | The choice of reducing agent is critical. While NaBH₄ is a potent and cost-effective choice, milder reagents like NaBH(OAc)₃ or NaBH₃CN are often preferred to avoid the undesired reduction of the starting carbonyl compound and to ensure chemoselectivity. acsgcipr.orgorganic-chemistry.org The stoichiometry of the reducing agent should be carefully optimized to drive the reaction to completion while minimizing side reactions and simplifying purification. acsgcipr.org |

| Solvent | The reaction is typically conducted in protic solvents like methanol (B129727) or ethanol, or aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The choice of solvent can influence the rate of imine formation and the efficacy of the reduction step. For some applications, conducting the reaction in aqueous media or under solvent-free conditions has been explored to align with green chemistry principles. organic-chemistry.org |

| pH/Catalyst | The rate of imine formation is pH-dependent. The reaction is often mildly acidic to facilitate the dehydration step. Catalytic amounts of an acid, such as acetic acid, are frequently added to accelerate the reaction. organic-chemistry.org However, the pH must be carefully controlled, as strongly acidic conditions can lead to the hydrolysis of the imine intermediate. |

| Temperature and Reaction Time | Reductive aminations are generally performed at room temperature. organic-chemistry.org However, for less reactive substrates, gentle heating may be necessary. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, ensuring complete conversion of the starting materials while minimizing the formation of byproducts. |

| Dehydrating Agents | To shift the equilibrium towards imine formation, dehydrating agents like molecular sieves or titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be incorporated into the reaction mixture. acsgcipr.orgorganic-chemistry.org This is particularly useful for challenging substrates or when higher yields are desired. |

Systematic screening of these parameters allows for the development of a robust and reproducible protocol for the synthesis of a wide array of this compound analogues. For instance, a design of experiments (DoE) approach can be employed to efficiently explore the interplay between different variables and identify the optimal reaction conditions.

Recent advancements in biocatalysis have also introduced the use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), for the reductive amination of ketones. researchgate.netnih.gov These biocatalysts offer the potential for high stereoselectivity and operate under mild, environmentally benign conditions, presenting a promising avenue for the synthesis of chiral this compound analogues. nih.gov

Mechanistic Investigations and Methodological Advancements in Propargyl Peg4 Methylamine Reactivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-methylamine

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. scielo.brorganic-chemistry.org This reaction involves the coupling of a terminal alkyne, such as the propargyl group of this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. scielo.brbeilstein-journals.org The hydrophilic PEG spacer in this compound can enhance solubility in aqueous media, a desirable feature for biological applications. creative-biolabs.com

Reaction Kinetics and Efficiency in Aqueous and Organic Media

The efficiency of CuAAC reactions can be influenced by the solvent system. While many CuAAC reactions are performed in organic solvents, the use of aqueous media is often preferred for bioconjugation to maintain the native structure and function of biomolecules. The PEG linker in this compound improves its water solubility. creative-biolabs.com

The use of PEG as a solvent or co-solvent has been shown to be beneficial for CuAAC reactions. jocpr.com For instance, PEG-water systems have been demonstrated as a green reaction medium, allowing for high to excellent yields. jocpr.com The combination of PEG with water can enhance the solubilizing power for organic substrates, providing an environmentally friendly alternative for CuAAC reactions. jocpr.com Research has shown that using PEG as a stabilizer for copper nanoparticles can lead to catalytically active species for CuAAC processes in water/tBuOH mixtures. nih.gov

Micellar catalysis has also been explored to accelerate cycloaddition reactions, particularly for hydrophobic reactants. acs.org While this compound itself is relatively hydrophilic, the principle of using surfactants to concentrate reactants could be applicable in certain contexts to enhance reaction rates.

| Reaction Medium | Advantages | Disadvantages | Key Findings |

| Organic Solvents | Good solubility for many organic substrates. | Can denature biomolecules; environmental concerns. | Often used for synthesis of small molecule conjugates. |

| Aqueous Media | Biocompatible; environmentally friendly. | Poor solubility for some organic reactants. | Use of water-soluble ligands and PEGylated reagents improves efficiency. nih.goviris-biotech.de |

| PEG-Water Mixtures | "Green" solvent system; enhanced solubility of organic substrates. jocpr.com | Can be viscous, potentially affecting reaction kinetics. | Dramatically accelerates CuAAC at low catalyst loading. jocpr.com |

Role of Copper Catalysts and Ligands in CuAAC Performance

The catalytic system in CuAAC typically consists of a copper(I) source. acs.org Since Cu(I) is prone to oxidation, the reaction is often carried out with a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate) to generate Cu(I) in situ. beilstein-journals.org Alternatively, various sources of Cu(I) can be used directly. acs.org

| Catalyst/Ligand System | Key Features | Application Context |

| CuSO₄ / Sodium Ascorbate | The classic and most common system; generates Cu(I) in situ. beilstein-journals.org | Widely used in both organic and aqueous media. |

| CuI or CuBr | Direct source of Cu(I). | Often used with ligands to improve stability and solubility. nih.gov |

| Tris(triazolyl) Ligands (e.g., TBTA, THPTA) | Highly efficient at stabilizing Cu(I) and accelerating the reaction. THPTA is water-soluble. iris-biotech.de | TBTA is used in organic solvents; THPTA is ideal for aqueous bioconjugation. iris-biotech.de |

| PEG-based Ligands | Can act as both a ligand and a phase-transfer catalyst. researchgate.net | Useful in aqueous or mixed aqueous/organic systems. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor ligands that form stable complexes with copper. nih.gov | Effective for sterically hindered substrates. organic-chemistry.org |

Stereochemical Considerations in Triazole Formation

In a standard CuAAC reaction between a terminal alkyne and an azide, the resulting 1,2,3-triazole ring itself is a flat, sp²-hybridized heterocycle, and no new stereocenters are created within the ring. nih.gov The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. scielo.br

However, if either the alkyne or the azide substrate contains a stereocenter, the stereochemistry of that center is typically retained in the final product. The CuAAC reaction is generally considered to be stereoconservative. Enantioselective CuAAC reactions have been developed, but these require the use of chiral catalysts to induce stereoselectivity, often through dynamic kinetic resolution, and are a more specialized application of the reaction. nih.gov For a typical conjugation reaction with this compound, where the goal is to link two molecules, the primary stereochemical consideration is the retention of any pre-existing chirality in the reaction partners.

Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

The requirement of a copper catalyst in CuAAC can be a limitation for in vivo applications due to the cytotoxicity of copper. biochempeg.comnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal alternative that proceeds without a catalyst. nih.gov This reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. chempep.com

Design of Activated Alkyne Moieties for Catalyst-Free Reactions

For this compound to be used in SPAAC, its terminal alkyne must be converted into a strained cyclic alkyne. This involves chemically modifying the propargyl group to create a cyclooctyne derivative. Several types of cyclooctynes have been designed to tune reactivity and stability. researchgate.net The driving force for the SPAAC reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. chempep.com

Common cyclooctyne derivatives used in SPAAC include:

Dibenzocyclooctynes (DBCO or DIBAC) : These are widely used due to their high reactivity and stability. biochempeg.comchempep.com DBCO derivatives with PEG linkers are commercially available and exhibit good water solubility. biochempeg.com

Bicyclo[6.1.0]nonyne (BCN) : Another commonly used strained alkyne. rsc.org

Difluorinated cyclooctynes (DIFO) : The fluorine atoms can increase the reaction rate. rsc.org

The design of these activated alkynes is key to the success of SPAAC. magtech.com.cn The synthesis of these strained rings can be complex, often involving multi-step procedures. thieme-connect.de The modification of this compound would involve reacting its amine group with an activated cyclooctyne derivative that has a suitable functional group for amide bond formation, or by a more complex synthetic route to build the cyclooctyne onto the PEG4-amine backbone.

| Strained Alkyne | Key Characteristics | Second-Order Rate Constant (approx. M⁻¹s⁻¹) |

| DBCO (DIBAC) | High reactivity, good stability, commercially available with PEG linkers. biochempeg.comchempep.com | ~0.1 |

| BCN | Good reactivity and stability. rsc.org | Varies with substitution |

| DIFO | Increased reactivity due to electron-withdrawing fluorine atoms. rsc.org | Varies with substitution |

Compatibility with Biological Systems and In Vivo Applications

SPAAC is highly valued for its bioorthogonality, meaning the reaction proceeds efficiently in a complex biological environment without interfering with native biochemical processes. magtech.com.cn The absence of a toxic catalyst makes it particularly suitable for live-cell imaging and in vivo applications. mdpi.comnobelprize.org

PEGylated cyclooctyne derivatives are especially useful in this context. The PEG linker, similar to the one in this compound, enhances water solubility and biocompatibility, reducing non-specific interactions and improving pharmacokinetics. chempep.com SPAAC has been successfully used for a wide range of in vivo applications, including:

Labeling of biomolecules on cell surfaces. chempep.com

Imaging of glycans in living organisms. rsc.org

Development of targeted drug delivery systems. mdpi.com

In situ formation of hydrogels for tissue engineering. mdpi.com

The combination of a bioorthogonal SPAAC reaction with a biocompatible PEG linker provides a powerful tool for in vivo chemistry. chempep.commdpi.com

Chemoselective Reactivity of the Methylamine (B109427) Group for Orthogonal Conjugation

The bifunctional nature of this compound, possessing both a terminal alkyne and a primary amine, makes it a valuable heterobifunctional linker in bioconjugation and materials science. The distinct reactivity of each functional group allows for stepwise, controlled modifications in a chemoselective and orthogonal manner. This enables the precise assembly of complex molecular architectures, where the methylamine group can be selectively functionalized independently of the propargyl group, which is typically reserved for bioorthogonal "click" chemistry.

Integration with Other Bioorthogonal Ligation Chemistries

The true power of this compound as a linker lies in its capacity for orthogonal conjugation. After the methylamine group has been selectively functionalized, the terminal propargyl group remains available for a second, independent ligation reaction. This "click" chemistry handle is bioorthogonal, meaning it does not react with native biological functional groups, ensuring exquisite selectivity in complex environments. nih.gov

The most common bioorthogonal reaction involving the propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). axispharm.comnih.gov This reaction forms a stable triazole linkage with an azide-modified molecule. The orthogonality is demonstrated by the ability to perform a two-step, one-pot dual labeling of a biomolecule. For example, a protein's amine can first be modified with an NHS-ester derivative of this compound. Following this, an azide-containing fluorescent dye or drug molecule can be "clicked" onto the newly installed propargyl group using a copper catalyst. broadpharm.comnih.gov

Furthermore, the propargyl group can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst. nih.gov While terminal alkynes like that in this compound react slowly in SPAAC, they can be used with highly reactive cyclooctynes or converted into more reactive derivatives.

The integration of amine-specific chemistry with alkyne-based bioorthogonal reactions allows for the assembly of complex, multi-component systems. This has been demonstrated in the dual labeling of proteins and the construction of multifunctional scaffolds. nih.govfrontiersin.org For instance, a protein can be functionalized through its amines with a propargyl group, and simultaneously, another site can be modified using a different bioorthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govbroadpharm.com This mutual orthogonality enables triple-labeling experiments, showcasing the high level of control achievable. researchgate.net

A study demonstrated the dual functionalization of a Green Fluorescent Protein (GFP). nih.gov In this work, an N-terminal serine was modified to install a propargyl group and a nitrone. The nitrone was reacted with a BCN-biotin conjugate (a form of SPAAC), and subsequently, the propargyl group was reacted with an azido-fluorescein via CuAAC. This highlights the potential to combine multiple bioorthogonal and chemoselective reactions on a single biomolecule.

The table below outlines the orthogonal relationship between the two reactive ends of this compound.

| Functional Group | Ligation Chemistry | Reactive Partner | Resulting Linkage | Orthogonality |

| Methylamine | Amine Acylation | NHS Ester, Activated Carboxylic Acid | Amide | Mutually orthogonal with alkyne reactions |

| Propargyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | 1,4-disubstituted Triazole | Mutually orthogonal with amine reactions |

| Propargyl | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | Triazole | Mutually orthogonal with amine reactions |

Advanced Research Applications of Propargyl Peg4 Methylamine in Chemical Biology and Medicinal Chemistry

Proteolysis Targeting Chimeras (PROTACs) Research and Development

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). frontiersin.org These molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgexplorationpub.com The design and synthesis of the linker are crucial for the efficacy of the PROTAC.

Propargyl-PEG4-methylamine as a Core Linker in PROTAC Synthesis

This compound is a frequently utilized PEG-based linker in the synthesis of PROTACs. medchemexpress.comtargetmol.com Its structure provides two key functionalities for PROTAC assembly. The primary amine group can be readily coupled to a ligand for an E3 ubiquitin ligase or a target protein, often through amide bond formation with a carboxylic acid or reaction with an activated NHS ester. creative-biolabs.com The propargyl group, containing a terminal alkyne, is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comcd-bioparticles.net This reaction allows for the efficient and stable connection to the second ligand, which would be functionalized with an azide (B81097) group, forming a stable triazole linkage. creative-biolabs.comcd-bioparticles.net

The hydrophilic PEG4 spacer is a significant feature, as it can enhance the solubility of the resulting PROTAC molecule in aqueous media, a critical property for biological applications. creative-biolabs.com The bifunctional nature of this compound allows for a modular and efficient approach to PROTAC synthesis, enabling the systematic variation of ligands and linker attachment points to optimize degradation activity.

Impact of PEG4 Linker Length and Flexibility on PROTAC Efficacy and Target Degradation

The linker in a PROTAC is not merely a passive connector; its length and flexibility are critical determinants of the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. creative-biolabs.com This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. rsc.org

The PEG4 linker, with its defined length and inherent flexibility, plays a crucial role in this process. Research has shown that even minor alterations to the linker's chemical structure can significantly impact a PROTAC's degradation potency and specificity. rsc.org The length of the linker directly influences the distance between the two recruited proteins. An optimal linker length is necessary to facilitate favorable protein-protein interactions within the ternary complex. nih.govsigmaaldrich.com A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker might lead to unproductive binding modes. creative-biolabs.com

The flexibility of the PEG4 chain can help to overcome potential steric clashes and allow the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation. rsc.org Studies have demonstrated that for certain target proteins, longer and more flexible linkers, such as those containing PEG units, can minimize steric hindrance and unfavorable interactions at the protein-protein interface, leading to enhanced degradation efficacy. rsc.org For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a systematic variation of linker length revealed a significant correlation with degradation efficacy, with a 16-atom chain length being optimal in that specific case. nih.govsigmaaldrich.com

| Linker Feature | Impact on PROTAC Efficacy | Research Finding |

| Length | Directly affects the distance between the target protein and E3 ligase, influencing the stability of the ternary complex. creative-biolabs.comnih.gov | For ER-α targeting PROTACs, a 16-atom linker length was found to be optimal for degradation. nih.govsigmaaldrich.com |

| Flexibility | Allows for optimal orientation of the ligands and minimizes steric hindrance, facilitating ternary complex formation. creative-biolabs.comrsc.org | Flexible linkers can enhance interactions between the PROTAC, target protein, and E3 ligase. creative-biolabs.com |

| Composition | Influences physicochemical properties such as solubility and cell permeability. | PEG linkers, like in this compound, increase aqueous solubility. creative-biolabs.com |

Design Principles for E3 Ligase Ligands and Target Protein Ligands Integrated via this compound

The successful design of a PROTAC relies on the judicious selection and integration of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the connecting linker. researchgate.net The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). frontiersin.orgnih.gov Small-molecule ligands for these E3 ligases, such as thalidomide (B1683933) derivatives for CRBN and VHL-1 mimics for VHL, are well-established and serve as foundational building blocks for PROTACs. nih.govrsc.org

When using this compound as the linker, the design strategy involves functionalizing one of the ligands (either for the POI or the E3 ligase) with a reactive group that can couple to the amine of the linker, and the other ligand with a group compatible with the propargyl end.

Key Design Considerations:

Attachment Point (Exit Vector): The position where the linker is attached to each ligand is critical. The exit vector should point away from the key binding interactions of the ligand with its protein to avoid disrupting affinity.

Ligand Functionalization: For connection to the amine of this compound, the ligand is typically modified to contain a carboxylic acid. For the alkyne end, the corresponding ligand is functionalized with an azide group to enable click chemistry.

Ternary Complex Modeling: Computational modeling can be employed to predict the stability and conformation of the ternary complex, guiding the rational design of the linker length and attachment points.

For instance, a common strategy is to synthesize an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) containing a carboxylic acid. This can then be coupled to the amine group of this compound. The resulting intermediate, now bearing a terminal alkyne, can be "clicked" to a target protein ligand that has been functionalized with an azide. This modular approach facilitates the creation of a diverse range of PROTACs. nih.gov

Methodologies for Constructing PROTAC Libraries using Click Chemistry

The modularity and high efficiency of click chemistry make it an ideal tool for the construction of PROTAC libraries. nih.gov A library of PROTACs with variations in the linker, POI ligand, or E3 ligase ligand can be rapidly synthesized to screen for optimal degradation activity. This compound and similar alkyne-containing linkers are central to this strategy. medchemexpress.com

A powerful approach involves creating a panel of azide-functionalized E3 ligase ligands and another panel of alkyne-functionalized POI ligands. By systematically reacting members of these two panels using CuAAC, a large library of PROTACs can be generated.

Example Workflow for PROTAC Library Construction:

Synthesize Building Blocks:

A library of E3 ligase ligands (e.g., CRBN or VHL binders) is functionalized with an azide group, often at the end of a short PEG or alkyl chain to serve as part of the linker. nih.gov

A library of POI ligands is functionalized with a terminal alkyne. This is where a reagent like this compound would be used, by first attaching it to the POI ligand.

Parallel Synthesis: The azide- and alkyne-containing building blocks are combined in a multi-well plate format.

Click Reaction: The CuAAC reaction is initiated in each well, typically using a copper(I) catalyst, to form the PROTAC library. biorxiv.org

High-Throughput Screening: The resulting library can then be directly screened for biological activity, such as the degradation of the target protein in cell-based assays. biorxiv.org

This "click-to-degrade" approach significantly accelerates the discovery and optimization of potent and selective PROTACs by allowing for the rapid exploration of the complex structure-activity relationships that govern PROTAC efficacy. nih.gov

Bioconjugation Strategies for Functional Biomolecules

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or peptide. rjonco.com These techniques are essential for creating probes, diagnostics, and therapeutics. uq.edu.au

Site-Specific Labeling of Peptides and Proteins using this compound

This compound is a valuable reagent for the site-specific modification of peptides and proteins. creative-biolabs.com Site-specificity is crucial as it ensures that the modification does not interfere with the biomolecule's structure and function, leading to a homogeneous product. uq.edu.au

The primary amine of this compound can be used to target specific sites on a protein. For example, it can be coupled to the C-terminus of a peptide or protein using specific enzymes like transpeptidases. uq.edu.au Some engineered enzymes can recognize a specific peptide sequence (e.g., a C-terminal asparagine) and catalyze the formation of an amide bond with an external amine nucleophile like this compound. uq.edu.au

Once the this compound is attached to the protein, the terminal alkyne group becomes available for further modification via click chemistry. acs.org This two-step strategy allows for the site-specific introduction of a wide variety of functionalities, including:

Fluorophores: For imaging and tracking proteins within cells.

Biotin (B1667282): For affinity purification and detection.

Drug Molecules: To create antibody-drug conjugates or other targeted therapeutics.

Other Biomolecules: To create protein-protein or protein-peptide fusions. uq.edu.au

Conjugation to Nucleic Acids and Oligonucleotides

The ability to modify nucleic acids and oligonucleotides with specific functionalities is paramount for their use as therapeutic agents and research tools. This compound serves as a key reagent in this context, enabling the attachment of various molecular payloads to these biomacromolecules.

The primary strategy for conjugating this compound to oligonucleotides involves a two-step process. First, the methylamine (B109427) group of the linker is reacted with an activated functional group on the oligonucleotide. A common approach is the activation of the 5'-hydroxyl group of a solid-phase-supported oligonucleotide, followed by reaction with the amine-containing linker. mdpi.com Alternatively, the amine can react with other compatible functionalities introduced into the oligonucleotide structure.

Once the linker is attached, its terminal propargyl group becomes available for click chemistry. This allows for the subsequent conjugation of a wide array of azide-containing molecules, including fluorescent dyes, affinity tags, and therapeutic agents. creative-biolabs.comlumiprobe.com This modular approach provides a high degree of flexibility in the design and synthesis of functionalized oligonucleotides.

Detailed Research Findings:

A notable application involves the solid-phase 5'-functionalization of oligonucleotides. In this method, the free 5'-hydroxyl group of a polymer-bound oligonucleotide is activated, typically with N,N'-disuccinimidyl carbonate (DSC), and then reacted with an amino-containing ligand like this compound. mdpi.com This creates a stable linkage and presents the propargyl group for further modification. This technique has been successfully used to synthesize a variety of oligonucleotide conjugates. mdpi.com

The purification of these conjugates is often achieved using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

| Oligonucleotide Conjugation Strategy | Key Reagents | Reaction Type | Purpose |

| Solid-Phase 5'-Functionalization | N,N'-disuccinimidyl carbonate (DSC), this compound | Amine-carbonyl coupling, Click Chemistry | Attachment of diverse molecular payloads to the 5'-end of oligonucleotides. mdpi.com |

| Post-Synthetic Modification | Alkyne-modified oligonucleotide, Azide-containing molecule, Copper(I) catalyst | Click Chemistry | Site-specific labeling and functionalization of oligonucleotides. lumiprobe.com |

Development of Multifunctional Peptide-Polymer Conjugates

The creation of multifunctional peptide-polymer conjugates is a rapidly advancing area of research, with applications ranging from targeted drug delivery to the development of synthetic antibodies. This compound plays a crucial role in the assembly of these complex structures.

The general principle involves using the bifunctional nature of the linker to connect peptide moieties with polymer backbones. The methylamine end can be coupled to a peptide's C-terminus or a side-chain carboxylic acid, while the propargyl group can be used to attach the peptide to a polymer scaffold functionalized with azide groups via CuAAC. frontiersin.org The PEG4 spacer in the linker helps to maintain the solubility and biological activity of the resulting conjugate. mdpi.com

Detailed Research Findings:

Researchers have utilized chemoselective ligations to construct peptide-polymer scaffolds that mimic the function of antibodies. frontiersin.org In one approach, a peptide-polymer scaffold was synthesized with L-propargyl glycine (B1666218) residues at the end of PEG chains. frontiersin.org This allows for the attachment of azide-bearing peptides or other molecules through click chemistry. The use of orthogonal ligation strategies, such as oxime ligation and CuAAC, enables the precise assembly of bispecific conjugates. frontiersin.org

For example, an aldehyde-bearing peptide can be attached to a scaffold via oxime ligation, followed by the attachment of an azide-bearing peptide using CuAAC. frontiersin.org This modular approach facilitates the rapid synthesis and optimization of multifunctional constructs.

| Ligation Strategy | Functional Groups | Resulting Conjugate Feature | Reference |

| Oxime Ligation + CuAAC | Aldehyde/Aminooxy + Alkyne/Azide | Bivalent and bispecific peptide-polymer conjugates | frontiersin.org |

| Native Chemical Ligation (NCL) | Thioester + N-terminal Cysteine | Modular synthesis of bivalent and tetravalent bispecific conjugates | frontiersin.org |

Development of Molecular Probes for Cellular and Biochemical Studies

Molecular probes are indispensable tools for visualizing and understanding complex biological processes at the molecular level. This compound serves as a versatile building block in the synthesis of sophisticated probes for a variety of applications.

This compound in the Synthesis of Fluorescent Probes and Activity-Based Probes

Fluorescent probes and activity-based probes (ABPs) are designed to report on the presence and activity of specific biomolecules within a cellular context. The incorporation of this compound into these probes allows for the introduction of additional functionalities or the attachment of the probe to a larger molecular scaffold.

The synthesis of such probes often involves coupling the methylamine group of the linker to a reactive group on the core probe structure. The propargyl group can then be used to attach a reporter molecule, such as a fluorophore, or a targeting ligand via click chemistry. creative-biolabs.comcreative-biolabs.com

Detailed Research Findings:

In the development of ABPs, a common strategy is to design a small molecule that covalently binds to the active site of a target enzyme. acs.org By incorporating a linker like this compound, an alkyne handle is introduced, which can then be "clicked" with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. This allows for the specific labeling and identification of active enzymes in complex biological samples. acs.org

For instance, a cell-penetrating ABP for the deubiquitinating enzyme UCHL1 was developed. This probe contains a reactive moiety that binds to the active-site cysteine of UCHL1 and a handle for click chemistry, enabling fluorescent labeling of the active enzyme in live cells and even in whole organisms like zebrafish embryos. acs.org

| Probe Type | Role of this compound | Application | Key Finding |

| Fluorescent Probes | Linker to attach a fluorophore to a targeting moiety. | Imaging of specific biomolecules or cellular structures. | Enables modular probe design and improves aqueous solubility. mdpi.com |

| Activity-Based Probes (ABPs) | Provides an alkyne handle for click chemistry-based detection. | Monitoring enzyme activity in live cells and complex proteomes. | Allows for specific labeling of active enzymes for functional studies. acs.org |

Applications in Radiochemistry for Imaging and Theranostics

The field of nuclear medicine relies on radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy (theranostics). The unique properties of this compound make it a valuable component in the design and synthesis of novel radiopharmaceuticals.

Click chemistry, particularly the CuAAC reaction, has become a powerful tool for radiolabeling due to its high efficiency, mild reaction conditions, and bioorthogonality. nih.gov this compound, with its terminal alkyne, is an ideal substrate for these reactions.

The general strategy involves reacting an azide-containing radionuclide synthon with a biomolecule that has been pre-functionalized with this compound. acs.orgnih.gov This "prosthetic group" approach allows for the late-stage introduction of the radioisotope, which is often necessary due to the short half-lives of many medically relevant radionuclides. nih.gov

Detailed Research Findings:

A common application is the labeling of peptides and other biomolecules with Fluorine-18 (¹⁸F), a widely used PET isotope. nih.govnih.gov An ¹⁸F-labeled azide synthon can be efficiently "clicked" onto a peptide modified with an alkyne group, such as that provided by this compound. rsc.org This method has been used to synthesize a variety of ¹⁸F-labeled peptides for PET imaging. rsc.orgnih.gov

The "click-to-chelate" approach is another innovative strategy where the click reaction itself forms part of the chelating scaffold for a radiometal. acs.org For example, the reaction of an alkyne-functionalized molecule with an azide-bearing component can create a triazole-containing ligand that coordinates with radiometals like Technetium-99m (⁹⁹ᵐTc). acs.org

| Radiolabeling Strategy | Radionuclide | Key Feature | Reference |

| Prosthetic Group Labeling | ¹⁸F | Late-stage introduction of the radioisotope onto a pre-functionalized biomolecule. | nih.govrsc.org |

| Click-to-Chelate | ⁹⁹ᵐTc | The click reaction forms a part of the metal-chelating ligand. | acs.org |

The integration of this compound into PET and SPECT imaging agents offers several advantages. The PEG4 spacer can improve the pharmacokinetic properties of the radiotracer, such as increasing its solubility and circulation time, while potentially reducing non-specific binding. worktribe.com

Detailed Research Findings:

In the development of PET tracers targeting the CXCR4 receptor, which is overexpressed in many cancers, researchers have synthesized novel tracers incorporating PEG spacers of varying lengths. worktribe.com A tracer with a PEG4-PEG4 spacer showed significant tumor uptake in vivo. worktribe.com The synthesis of such tracers often involves the use of click chemistry to attach the radiolabel.

For SPECT imaging, ⁹⁹ᵐTc remains a workhorse radionuclide. iaea.org The development of ⁹⁹ᵐTc-labeled radiopharmaceuticals has also benefited from click chemistry strategies, enabling the creation of novel imaging agents with improved properties. acs.org

The choice of radionuclide and targeting molecule is critical for the successful design of a PET or SPECT agent, and linkers like this compound provide the chemical versatility needed to connect these components effectively. nih.gov

| Imaging Modality | Radionuclide | Advantage of this compound | Example Application |

| PET | ¹⁸F, ⁶⁸Ga | Improves pharmacokinetics, provides a handle for radiolabeling. | Imaging of CXCR4 expression in tumors. worktribe.com |

| SPECT | ⁹⁹ᵐTc | Enables modular synthesis and the "click-to-chelate" approach. | Development of novel ⁹⁹ᵐTc-based imaging agents. acs.orgiaea.org |

Radiolabeling Strategies via Click Chemistry

Surface Modification and Nanomaterial Functionalization

This compound is a heterobifunctional linker that plays a significant role in surface science and nanotechnology. Its structure, featuring a terminal alkyne group (propargyl), a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a primary amine (methylamine), allows for a two-step, orthogonal approach to surface modification. The amine group can be covalently attached to a surface or nanoparticle possessing reactive moieties like carboxylic acids or N-hydroxysuccinimide (NHS) esters. Subsequently, the exposed alkyne group serves as a versatile handle for attaching biomolecules or other functional units via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. biochempeg.comnanocs.net This dual reactivity, combined with the biocompatibility and solubility imparted by the PEG spacer, makes it an invaluable tool for creating advanced functional materials. biochempeg.commdpi.com

Immobilization of this compound on Solid Supports and Biosensors

The precise immobilization of biorecognition molecules onto solid supports is fundamental for the development of sensitive and reliable biosensors. This compound provides a robust method for creating well-defined, bio-functionalized surfaces. The process typically involves first anchoring the linker to the sensor surface and then "clicking" the biological component into place.

The amine terminus of this compound can be covalently linked to surfaces pre-functionalized with complementary groups. For example, surfaces rich in carboxylic acids can be activated with carbodiimide (B86325) chemistry (e.g., EDC) to readily react with the linker's amine group. nih.gov Similarly, surfaces coated with N-hydroxysuccinimide (NHS) esters offer a direct route for forming stable amide bonds with the amine. nih.gov Once the linker is immobilized, the surface becomes decorated with terminal alkyne groups, ready for the highly selective CuAAC reaction with an azide-modified biomolecule, such as a protein, antibody, or nucleic acid aptamer. nih.govacs.org This strategy ensures that the biomolecules are covalently attached in a specific orientation, which can enhance the sensitivity and performance of the biosensor compared to random immobilization methods. acs.orgnih.gov

A notable research application demonstrated the use of a structurally identical linker, alkyne-PEG4-amine, to functionalize gold nanoparticles (AuNPs) for protein immobilization. nih.gov In this study, NHS-activated AuNPs were reacted with alkyne-PEG4-amine, covalently attaching the linker to the nanoparticle surface via an amide bond. These alkyne-functionalized nanoparticles were then used to immobilize an azide-functionalized Calmodulin (N₃-CaM). The study confirmed through activity assays that the Calmodulin remained functionally active after being conjugated to the nanoparticles via the click reaction. nih.gov

| Feature | Description | Reference |

| Support/Nanoparticle | NHS-activated Gold Nanoparticles (100 nm) | nih.gov |

| Linker | alkyne-PEG4-amine | nih.gov |

| Immobilization Chemistry | Step 1: Amine reaction with NHS-ester to attach linker to nanoparticle. Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach protein. | nih.gov |

| Biomolecule | Azide-functionalized Calmodulin (N₃-CaM) | nih.gov |

| Key Finding | The immobilized calmodulin retained its biological activity, demonstrating the mild and effective nature of this two-step conjugation strategy for creating functional biosensor components. | nih.gov |

PEGylation of Nanoparticles for Enhanced Biocompatibility and Targeting

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a cornerstone of nanoparticle development for biomedical applications. It creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby helping nanoparticles evade the body's immune system and prolonging their circulation time. mdpi.comnih.gov this compound is an ideal reagent for this purpose, as it not only provides the PEG chain but also installs a reactive alkyne handle for further functionalization, particularly for active targeting.

The functionalization process follows a logical sequence. First, the amine group of this compound is used to conjugate the linker to the nanoparticle surface. For instance, nanoparticles with carboxylated surfaces, such as poly(acrylic acid)-coated iron oxide nanoparticles, can be coupled to the linker's amine group using EDC/NHS chemistry. nih.gov This reaction results in a nanoparticle coated with a layer of hydrophilic PEG chains terminating in alkyne groups.

This alkyne-functionalized, PEGylated nanoparticle is then a platform for targeted therapy or imaging. Targeting ligands—such as antibodies, peptides, or small molecules like folic acid that bind to receptors overexpressed on cancer cells—can be modified with an azide group. nih.govnih.gov These azide-bearing ligands can then be "clicked" onto the nanoparticle surface with high efficiency and specificity. nih.gov This approach allows for the creation of multifunctional nanoparticles that benefit from the stealth properties of PEG while also being able to actively target specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. nih.govnih.gov

| Nanoparticle System | Linker Chemistry | Targeting Ligand Attached | Intended Application | Reference |

| Poly(acrylic acid)-coated iron oxide nanoparticles | Propargylamine (B41283) + EDC/NHS to create alkyne surface | Azide-folate via Click Chemistry | Targeted imaging and therapy of folate receptor-positive tumors | nih.gov |

| Cross-linked iron oxide (CLIO) nanoparticles | Propargylamine + EDC/sulfo-NHS to create alkyne surface | Azide-modified biotin or fluorescent dyes via Click Chemistry | Proof-of-principle for targeted imaging agents | nih.gov |

| NHS-activated Gold Nanoparticles | alkyne-PEG4-amine to create PEG-alkyne surface | Azide-functionalized proteins (e.g., Calmodulin) via Click Chemistry | Creation of biocompatible, functional protein-nanoparticle conjugates | nih.gov |

Creation of Functionalized Surfaces for Cell Culture and Diagnostics

The ability to control the chemical and biological properties of a material's surface is critical for applications in cell culture and diagnostics. Surfaces can be engineered to promote or prevent cell adhesion, to present specific biological signals to cells, or to capture specific analytes for diagnostic purposes. This compound and related linkers are instrumental in creating these advanced, functional surfaces.

In cell culture, for example, it is often desirable to create patterns of cell-adhesive and cell-repellent regions to guide cell growth. The PEG component of the linker is known to resist protein adsorption and subsequent cell adhesion. mdpi.com A surface can be functionalized with this compound to create an initial non-fouling background. Then, cell-adhesive molecules, such as the RGD peptide (found in fibronectin), can be modified with an azide and selectively "clicked" onto specific areas of the surface, creating a micropattern for cell attachment. scholaris.ca

Research has shown that propargylamine can be used to functionalize PEG brushes on culture substrates, creating acetylene-functionalized surfaces that are then used to immobilize ligands via click chemistry to mediate specific cell interactions. nih.gov Another study demonstrated dynamic control over cell adhesion by attaching an azide-modified PEG to an amino-functionalized surface using a specialized alkyne-NHS ester linker. researchgate.net This highlights the modularity of using amine and alkyne functionalities to control the surface properties for cell-based assays. This approach allows for the precise chemical tailoring of glass, silicon, or polymer-based substrates used in cell culture plates, microfluidic devices, and diagnostic arrays. nih.govresearchgate.net

| Substrate | Linker/Chemistry | Attached Molecule | Application | Reference |

| Polymer Brushes | Propargylamine (nucleophilic substitution) | Ligands for cell interaction via Click Chemistry | Engineering culture substrates with microscale, bio-functional regions | nih.gov |

| Aminosilanized Glass/Silicon | Photocleavable Alkyne-NHS Ester Linker | Azide-PEG | Reversible control of protein adsorption and cell adhesion for cellular patterning | researchgate.net |

| Polymeric Nanoparticles | Azide-functionalized PEG chains on nanoparticle | Alkyne-functionalized GRGDS peptide via Click Chemistry | Creating nanoparticles with specific cell binding affinity for competitive cell adhesion assays | scholaris.ca |

Conclusion and Future Research Trajectories

Summary of the Versatile Utility of Propargyl-PEG4-methylamine in Contemporary Research

This compound serves as a molecular bridge, enabling the precise and stable connection of two different molecular entities. The hydrophilic PEG4 spacer is crucial for increasing the aqueous solubility of the resulting conjugates, a vital property for biological applications. creative-biolabs.commdpi.comsigmaaldrich.com The dual reactivity of the terminal groups is the key to its versatility. creative-biolabs.com The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," to form a highly stable triazole linkage with azide-functionalized molecules. acs.orgchemie-brunschwig.ch Concurrently, the methylamine (B109427) group can form stable amide bonds with carboxylic acids (often requiring activators like EDC or DCC), or react with activated NHS esters and carbonyl compounds. creative-biolabs.comcreative-biolabs.com

This dual functionality has been leveraged across several key research areas:

Drug Delivery and Antibody-Drug Conjugates (ADCs): The linker is instrumental in constructing ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy. fujifilm.com It allows for the conjugation of drugs (modified with an azide) to antibodies (modified with an amine-reactive group), enhancing the specificity and therapeutic window of the drug. creative-biolabs.comnih.gov Its use extends to functionalizing liposomes and nanoparticles for targeted delivery. mdpi.comaxispharm.com

PROTAC Development: this compound is a frequently used building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.comtargetmol.com These novel therapeutic agents function by linking a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's defined length and flexibility are critical for optimizing the spatial orientation of the two ends of the PROTAC to facilitate this ternary complex formation.

Bioconjugation and Surface Modification: The linker is widely used to modify the surfaces of biomolecules, polymers, and materials. broadpharm.comnih.gov For example, it can be used to attach peptides, proteins, or fluorescent dyes to various scaffolds for applications in diagnostics, bio-imaging, and the creation of biocompatible materials. chemie-brunschwig.chmdpi.com

The table below summarizes the core functionalities and applications of this compound.

| Component | Reactive Group | Reaction Partner | Key Applications |

| Head | Propargyl (Alkyne) | Azide-containing molecules | Click Chemistry (CuAAC), Bioconjugation, PROTAC Synthesis |

| Spacer | Polyethylene (B3416737) Glycol (PEG4) | (Inert) | Increases aqueous solubility, provides spatial separation |

| Tail | Methylamine | Carboxylic Acids, NHS Esters, Carbonyls | Amide bond formation, ADC development, Surface functionalization |

Addressing Challenges and Limitations in its Application

Despite its broad utility, the application of this compound is not without its challenges. These limitations often stem from the chemistries it employs rather than the molecule itself.

Catalyst Toxicity: The primary challenge associated with the propargyl group's reactivity is the reliance of CuAAC on a copper catalyst. acs.org Copper ions can be cytotoxic and may interfere with biological systems or the function of the biomolecules being conjugated, which is a significant hurdle for in vivo applications. acs.org To circumvent this, researchers are increasingly turning to strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that uses strained cyclooctynes instead of simple alkynes like the propargyl group. acs.orgiris-biotech.de

Reaction Conditions and Side Reactions: The conjugation via the methylamine group, particularly with carboxylic acids, requires specific activating agents (e.g., EDC/DCC) and careful control of reaction conditions to ensure high yields and prevent unwanted side reactions. creative-biolabs.com The nucleophilicity of the amine can also lead to non-specific interactions if other reactive functional groups are present on the substrate.

Conjugation Heterogeneity: When conjugating to complex biomolecules like antibodies, which may possess multiple reactive amine groups (e.g., lysine (B10760008) residues), using linkers like this compound can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs). mdpi.com This heterogeneity can impact the conjugate's efficacy and pharmacokinetics, driving a need for site-specific conjugation strategies. fujifilm.com

Promising Directions for Novel Chemical Conjugate Design

Future research is poised to build upon the foundational strengths of this compound to create more sophisticated and functional molecular constructs.

Next-Generation PROTACs and ADCs: There is immense potential in using this linker to develop PROTACs and ADCs with improved properties. This includes designing conjugates with cleavable moieties within the linker structure that respond to specific stimuli in the target microenvironment (e.g., pH, redox potential, or specific enzymes), allowing for controlled payload release. fujifilm.com Combining this linker with site-specific antibody modification technologies will enable the production of homogeneous ADCs with optimized efficacy. nih.gov

Multifunctional Scaffolds and Theranostics: The linker is an ideal tool for building multifunctional molecules for "theranostic" applications, which combine therapeutic action and diagnostic imaging. acs.org For instance, it can be used to assemble a single construct containing a targeting ligand (e.g., a peptide), a therapeutic agent (e.g., a small molecule drug), and an imaging agent (e.g., a fluorescent dye or a radiometal chelator). acs.orgmdpi.com

Bio-orthogonal Chemistry Expansion: While CuAAC is the standard, novel conjugate designs may involve adapting the propargyl group for other types of reactions or combining it with a wider range of bio-orthogonal chemistries to create multi-component systems assembled with high precision.

The following table outlines potential research directions for designing novel conjugates.

| Research Direction | Design Concept | Potential Impact |

| Stimuli-Responsive Conjugates | Incorporating cleavable bonds (e.g., disulfide, ester) into the linker backbone. | Targeted drug release in specific cellular environments, reducing off-target effects. |

| Homogeneous ADCs | Combining the linker with site-specific antibody engineering (e.g., incorporating unnatural amino acids). nih.gov | Uniform drug-to-antibody ratio (DAR), leading to predictable pharmacology and improved safety. fujifilm.com |

| Theranostic Agents | Using the linker to attach both a therapeutic payload and an imaging moiety to a targeting vector. acs.org | Real-time monitoring of drug delivery and therapeutic response. |

| Multi-valent Conjugates | Building dendritic or branched structures using the linker to attach multiple ligands. | Enhanced binding affinity and avidity to cellular targets. |

Prospective Integration with Advanced Bioengineering and Drug Discovery Platforms

The plug-and-play nature of this compound makes it highly suitable for integration with cutting-edge technology platforms that are shaping the future of medicine and materials science.

High-Throughput Synthesis and Screening: The robust nature of click chemistry makes the linker amenable to automated, high-throughput synthesis platforms. iris-biotech.de This allows for the rapid generation of large libraries of ADCs, PROTACs, or other conjugates with systematic variations in the linker, targeting moiety, or payload. chemie-brunschwig.ch These libraries can then be screened to quickly identify lead candidates in drug discovery campaigns.

Functionalized Biomaterials and Tissue Engineering: In bioengineering, there is a growing use of click chemistry to fabricate functional hydrogels for 3D cell culture and tissue regeneration. nih.gov this compound can be used to functionalize polymer backbones (e.g., PEG, hyaluronic acid) with bioactive molecules like cell-adhesion peptides (e.g., RGD) or growth factors, creating biomimetic scaffolds that actively guide cell behavior.

Advanced In Vivo Chemistries: A frontier in chemical biology is the development of click reactions that can be performed inside living organisms. While the copper catalyst in CuAAC presents a challenge, the development of copper-free click reactions and biocompatible catalysts could allow for the use of molecules like this compound in pre-targeting strategies for imaging and therapy. acs.org In such a strategy, a modified antibody is administered first, followed by a smaller, fast-clearing "clickable" imaging or therapeutic agent, improving target-to-background ratios.

The integration of this versatile linker into these advanced platforms promises to accelerate innovation, from the development of precisely engineered cancer therapies to the creation of next-generation biomaterials capable of regenerating human tissue.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Propargyl-PEG4-methylamine that researchers must consider during experimental design?

- Answer : The compound (CAS 1013921-36-2) has a molecular formula of C₁₁H₂₁NO₄ and molecular weight of 231.29 g/mol . Key properties include:

- Solubility : Soluble in organic solvents like DMSO and dichloromethane but insoluble in aqueous buffers without proper solubilization agents .

- Storage : Requires storage at -20°C in a dry, dark environment to prevent degradation. Repeated freeze-thaw cycles should be avoided to maintain stability .

- Reactivity : The propargyl group enables click chemistry (e.g., CuAAC reactions), while the PEG4 spacer enhances hydrophilicity and reduces steric hindrance in bioconjugation .

Q. How should this compound be handled to ensure reproducibility in crosslinking experiments?

- Answer :

- Pre-use preparation : Thaw frozen aliquots on ice and use immediately. Avoid prolonged exposure to ambient temperatures.

- Concentration calibration : Use NMR or UV-Vis spectroscopy to verify stock concentrations, as batch-to-batch variability in PEG-based compounds can affect reaction stoichiometry .

- Solvent compatibility : Test solubility in the reaction buffer beforehand; use co-solvents (e.g., 10% DMSO in PBS) if necessary .

Advanced Research Questions

Q. What methodological strategies optimize CuAAC conjugation efficiency when using this compound for biomolecule labeling?

- Answer :

- Catalyst optimization : Use Cu(I) sources (e.g., CuBr with TBTA ligand) at 1–5 mol% to accelerate reaction rates while minimizing copper-induced toxicity in biological systems .

- Temperature control : Reactions performed at 25–37°C for 2–4 hours typically yield >90% conversion. Monitor progress via HPLC or fluorescence quenching assays .

- Side reaction mitigation : Include reductants (e.g., sodium ascorbate) to stabilize Cu(I) and suppress oxidative byproducts. Purify products via size-exclusion chromatography to remove unreacted reagents .

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?

- Answer :

- Controlled replication : Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) using HPLC-grade solvents.

- Variable identification : Document batch-specific impurities (e.g., residual amines) via LC-MS, as these can alter solubility .

- Comparative analysis : Cross-reference results with structurally analogous compounds (e.g., Propargyl-PEG3-amine) to identify trends in PEG chain length versus solubility .

Q. What analytical techniques are most robust for quantifying conjugation efficiency in this compound-based probes?

- Answer :

- Quantitative NMR : Integrate peaks corresponding to the propargyl group (δ ~2.5 ppm) and target biomolecule to calculate molar ratios .

- MALDI-TOF MS : Resolve mass shifts post-conjugation; a 231 Da increase confirms successful PEG4-methylamine attachment .

- Fluorescence anisotropy : Monitor changes in rotational mobility when the compound is conjugated to fluorescent tags (e.g., Alexa Fluor 647) .

Q. How should researchers address aggregation issues observed during this compound storage or reaction setup?

- Answer :

- Pre-storage filtration : Use 0.22 µm filters to remove particulate contaminants before aliquoting .

- Surfactant addition : Include non-ionic detergents (e.g., Tween-20 at 0.01%) in aqueous buffers to stabilize hydrophobic moieties .

- Dynamic light scattering (DLS) : Characterize aggregate size distribution pre- and post-reaction to identify destabilizing conditions .

Methodological Design Considerations

Q. What controls are essential when designing kinetic studies involving this compound?

- Answer :

- Negative controls : Omit the copper catalyst to confirm reaction specificity.

- Competitive inhibition : Add excess propargyl alcohol to validate click chemistry dependency .

- Time-course sampling : Collect aliquots at 0, 30, 60, and 120 minutes to track reaction progress and identify plateau phases .

Q. How can computational modeling enhance the application of this compound in targeted drug delivery systems?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.